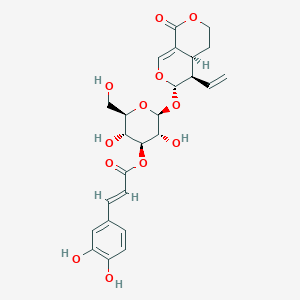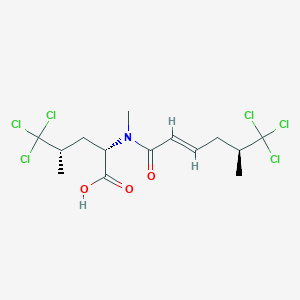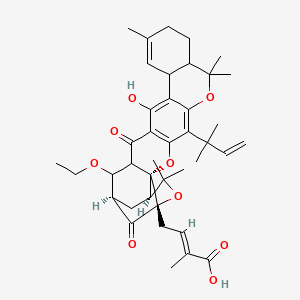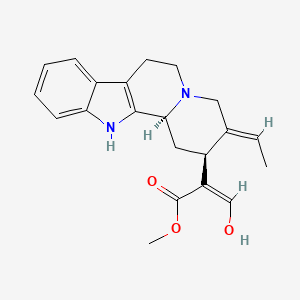
19E-geissoschizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19E-geissoschizine is a natural product found in Alstonia angustiloba and Alstonia scholaris with data available.
Wissenschaftliche Forschungsanwendungen
Monoterpenoid Indole Alkaloid Biosynthesis
- 19E-geissoschizine is pivotal in the assembly of catharanthine and tabersonine, crucial for the biosynthesis of anticancer drugs like anhydrovinblastine and vincristine. It's involved in the formation of various monoterpenoid indole alkaloids (MIAs) with significant biological activities. This was elucidated through bioinformatic gene searches and in vitro/in vivo pathway reconstructions, highlighting its critical role in producing complex dimeric MIAs used in cancer chemotherapy (Qu et al., 2018).
Potential Acetylcholinesterase Inhibitor
- 19E-geissoschizine derivatives like geissoschizine methyl ether have been discovered as strong acetylcholinesterase (AChE) inhibitors, suggesting potential applications in treating diseases like Alzheimer's. The inhibition mode is reversible and non-competitive, indicating significant implications for neurological research and therapy (Yang et al., 2012).
Neuropharmacological Properties
- Research on geissoschizine methyl ether, derived from 19E-geissoschizine, has revealed mixed 5-HT(1A) receptor agonist/5-HT(2A/2C) receptor antagonist activities in the central nervous system. This suggests its potential for developing treatments for various neurological disorders (Pengsuparp et al., 2001).
Antiepileptic Applications
- 19E-geissoschizine derivatives have demonstrated antiepileptic properties, acting as inhibitors of multiple neuronal channels. This reveals its potential as a therapeutic agent for epilepsy treatment (Xie et al., 2020).
Vasorelaxant Effects
- Studies have shown that geissoschizine methyl ether exhibits vasorelaxant effects on isolated rat aorta, indicating its potential application in cardiovascular research and therapy (Yuzurihara et al., 2002).
Synthesis and Chemical Analysis
- Synthetic methods have been developed for geissoschizine, a product of 19E-geissoschizine, to understand its structure and facilitate research on its biological activities. This is crucial for the development of novel drugs based on its structure (Deiters et al., 2003).
Brain Distribution and Pharmacokinetics
- Investigations into the brain distribution of geissoschizine methyl ether indicate its ability to cross the blood-brain barrier and distribute in various brain regions, important for understanding its therapeutic potential for neurological disorders (Matsumoto et al., 2020).
Serotonin Receptor Binding Characteristics
- Geissoschizine methyl ether, derived from 19E-geissoschizine, has been shown to bind to various serotonin receptor subtypes in the brain, suggesting its significant role in modulating serotonergic activities and functions. This is particularly relevant for the pharmacological effects of certain traditional medicines (Ikarashi et al., 2018).
Eigenschaften
Produktname |
19E-geissoschizine |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,12,16,19,22,24H,8-11H2,1-2H3/b13-3-,17-12-/t16-,19-/m0/s1 |
InChI-Schlüssel |
WKWHYFHGTWZCLM-KGZWXYIYSA-N |
Isomerische SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/O)/C(=O)OC)NC4=CC=CC=C34 |
Kanonische SMILES |
CC=C1CN2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34 |
Synonyme |
geissoschizine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



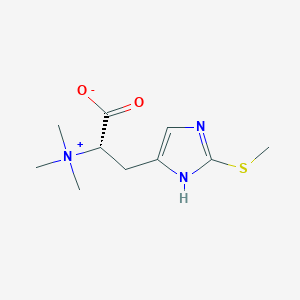
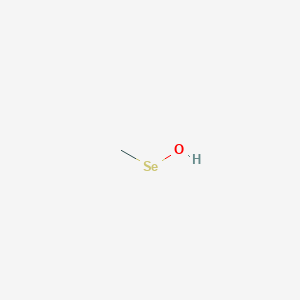
![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)
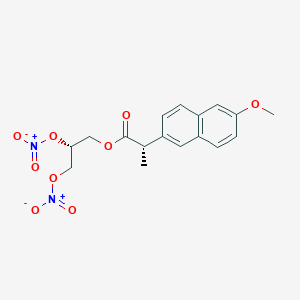
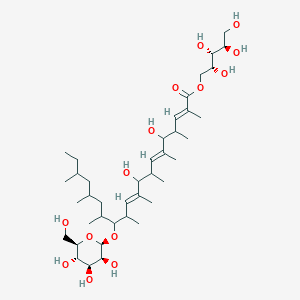
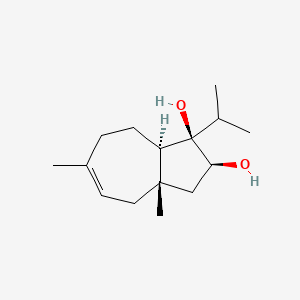
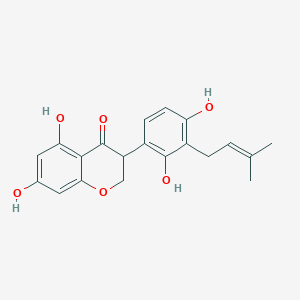

![(1S,3R,8R,11S,12S,14S,15R,16R)-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1246231.png)
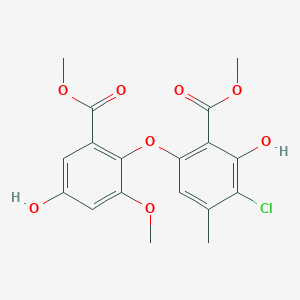
![(1R,3S,9S,23S,32R)-23,32-dihydroxy-15,19-dimethoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B1246233.png)
